molecular formula C44H62ClN5O9 B1193200 N-(azide-PEG3)-N'-(PEG4-acid)-Cy5

N-(azide-PEG3)-N'-(PEG4-acid)-Cy5

Cat. No. B1193200
M. Wt: 840.46
InChI Key: UKACGQMFZSBZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media.

Scientific Research Applications

Tissue Engineering and Hydrogels

N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 and its derivatives are prominently used in the creation of hydrogels for tissue engineering. For instance, hyaluronic acid-based hydrogels crosslinked with azide-modified poly(ethylene glycol) demonstrate rapid gelation, good strength, and slow degradation rates, making them suitable as injectable scaffolds for tissue engineering, particularly in cartilage regeneration (Han et al., 2018). Similarly, another study employed a strain-promoted azide-alkyne cycloaddition reaction to produce hydrogels with excellent cell compatibility, suggesting their use in various biomedical applications like plastic surgery injection materials (Fu et al., 2017).

Surface Functionalization

The molecule has been used for surface functionalization to immobilize carbohydrates and proteins onto solid surfaces, leveraging sequential Diels-Alder and azide-alkyne cycloaddition reactions. This technique provides a robust strategy for attaching a wide range of complex substances onto solid surfaces, expanding its applications in bioconjugation and biomolecule immobilization (Sun et al., 2006).

Bioconjugation and Drug Delivery

The molecule also finds extensive application in bioconjugation. For instance, it has been used to create dually reactive linkers for the covalent cross-linking of biomolecules, which is essential for dual targeting of receptors on cell surfaces. This application demonstrates the potential of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 in creating complex bioconjugates for targeted therapy and drug delivery (Kjeldsen et al., 2020). Additionally, its use in functionalizing magnetic nanoparticles for biomedical applications, such as drug delivery systems and bioimaging, has been reported. The molecule aids in creating biocompatible platforms for complexing specific drugs and promoting their controlled release (Tudisco et al., 2013).

Solar Energy and Nanotechnology

In the field of energy, PEG derivatives with terminal azide groups have been synthesized and applied in solid-state dye-sensitized solar cells, enhancing the mechanical properties of electrolytes and contributing to improved energy conversion efficiency (Koh et al., 2010). Furthermore, the molecule's application extends to nanotechnology, where azide-derivatized gold nanorods have been utilized in "click" chemistry reactions, enabling the bioconjugation of enzymes and other biomolecules for various analytical and biomedical purposes (Gole & Murphy, 2008).

properties

Product Name

N-(azide-PEG3)-N'-(PEG4-acid)-Cy5

Molecular Formula

C44H62ClN5O9

Molecular Weight

840.46

IUPAC Name

3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

InChI

InChI=1S/C44H61N5O9.ClH/c1-43(2)36-12-8-10-14-38(36)48(20-24-54-28-32-57-31-27-53-23-19-46-47-45)40(43)16-6-5-7-17-41-44(3,4)37-13-9-11-15-39(37)49(41)21-25-55-29-33-58-35-34-56-30-26-52-22-18-42(50)51;/h5-17H,18-35H2,1-4H3;1H

InChI Key

UKACGQMFZSBZHG-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-(azide-PEG3)-N'-(PEG4-acid)-Cy5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.